molecular formula C7H9N B1584814 2,3-Lutidine CAS No. 583-61-9

2,3-Lutidine

Cat. No.: B1584814
CAS No.: 583-61-9
M. Wt: 107.15 g/mol
InChI Key: HPYNZHMRTTWQTB-UHFFFAOYSA-N
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Description

2,3-Lutidine, also known as this compound, is an organic compound with the molecular formula C₇H₉N. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 3rd positions of the pyridine ring. This compound is a colorless liquid with a distinct, pungent odor and is used primarily as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Lutidine can be synthesized through several methods. One common approach involves the methylation of 2-methylpyridine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

2-Methylpyridine+Methyl IodideThis compound+Sodium Iodide\text{2-Methylpyridine} + \text{Methyl Iodide} \rightarrow \text{this compound} + \text{Sodium Iodide} 2-Methylpyridine+Methyl Iodide→this compound+Sodium Iodide

Another method involves the dehalogenation of 2-bromo-3-methylpyridine using a strong base like butyllithium, followed by methylation with methyl iodide .

Industrial Production Methods: Industrial production of 2,3-dimethylpyridine typically involves the catalytic hydrogenation of 2,3-dimethylpyridine-N-oxide. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Lutidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,3-dimethylpyridine-N-oxide using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it to 2,3-dimethylpiperidine using hydrogen in the presence of a metal catalyst.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Halogenating agents, alkylating agents.

Major Products:

Scientific Research Applications

2,3-Lutidine has several applications in scientific research:

Comparison with Similar Compounds

2,3-Lutidine is part of the lutidine family, which includes other dimethylpyridine isomers:

  • 2,4-Dimethylpyridine
  • 2,5-Dimethylpyridine
  • 2,6-Dimethylpyridine
  • 3,4-Dimethylpyridine
  • 3,5-Dimethylpyridine

Compared to its isomers, 2,3-dimethylpyridine has unique reactivity due to the position of its methyl groups, which can influence its steric and electronic properties .

Properties

IUPAC Name

2,3-dimethylpyridine
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InChI

InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3
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InChI Key

HPYNZHMRTTWQTB-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(N=CC=C1)C
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Molecular Formula

C7H9N
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DSSTOX Substance ID

DTXSID6060395
Record name 2,3-Dimethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 2,3-Lutidine
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Vapor Pressure

2.69 [mmHg]
Record name 2,3-Lutidine
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CAS No.

583-61-9, 27175-64-0
Record name 2,3-Lutidine
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Record name 2,3-Dimethylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Dimethylpyridine?

A1: 2,3-Dimethylpyridine has the molecular formula C7H9N and a molecular weight of 107.15 g/mol.

Q2: What spectroscopic data is available for characterizing 2,3-Dimethylpyridine?

A2: Researchers utilize various spectroscopic techniques to characterize 2,3-Dimethylpyridine. These include:

  • Nuclear Magnetic Resonance (NMR): 1H NMR is frequently employed to elucidate the structure of 2,3-Dimethylpyridine and its derivatives. [, , , , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and structural features within the molecule. [, ]
  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. []

Q3: What are common starting materials for the synthesis of 2,3-Dimethylpyridine?

A3: 2,3-Dimethylpyridine can be synthesized from various starting materials, including:

  • 2,3-Dimethylpyridine-N-oxide: This compound is often used as a precursor for synthesizing 2,3-Dimethylpyridine derivatives. [, , , , , ]
  • α-Methyl- or α-Ethyl-acetylacetic acid ester: These esters offer an alternative route for synthesizing 2,3-Dimethylpyridine. []

Q4: How can 2,3-Dimethylpyridine be oxidized to form 2,3-Dimethylpyridine-N-oxide?

A4: 2,3-Dimethylpyridine can be oxidized to its N-oxide using various oxidizing agents:

  • Hydrogen peroxide: This environmentally friendly oxidant, in the presence of a catalyst like sodium tungstate, effectively converts 2,3-Dimethylpyridine to its N-oxide with high yield. [, ]
  • 3-Chloroperbenzoic acid and Peracetic acid: These are alternative oxidizing agents, although hydrogen peroxide is often preferred for its environmental benefits and high atomic efficiency. []

Q5: Can 2,3-Dimethylpyridine undergo nitration?

A5: Yes, 2,3-Dimethylpyridine can undergo nitration, typically using nitric acid as the nitrating agent. This reaction often leads to the formation of 4-nitro-2,3-dimethylpyridine-N-oxide. [, , ]

Q6: What is the significance of the reaction between 2,3-Dimethylpyridine-N-oxide and acetic anhydride?

A6: The reaction of 2,3-Dimethylpyridine-N-oxide with acetic anhydride is a crucial step in synthesizing certain derivatives. It leads to the formation of 2-acetoxymethyl-substituted pyridines, which can be further modified to obtain desired compounds. [, ]

Q7: What is known about the heat capacity of 2,3-Dimethylpyridine?

A7: Adiabatic calorimetry studies have determined the heat capacities and enthalpy increments of 2,3-Dimethylpyridine over a wide temperature range (10 K to 445 K). [, ]

Q8: Does 2,3-Dimethylpyridine exhibit any phase transitions?

A8: While 2,3-Dimethylpyridine itself doesn't show distinct phase transitions, a small anomaly or "bump" is observed in its heat capacity curve, indicating potential subtle structural changes within the solid state. []

Q9: What is known about the vapor pressure and critical properties of 2,3-Dimethylpyridine?

A9: Researchers have measured the vapor pressure of 2,3-Dimethylpyridine using comparative ebulliometry. This data, along with experimentally determined critical temperatures and derived critical pressures and densities, allow for the calculation of ideal-gas thermodynamic properties. []

Q10: What are the potential applications of 2,3-Dimethylpyridine and its derivatives?

A10: 2,3-Dimethylpyridine derivatives have shown promise in various fields:

  • Pharmaceuticals: They serve as key intermediates in synthesizing proton pump inhibitors, a class of drugs used to treat ulcers and acid reflux. [, , , ]
  • Coordination Chemistry: 2,3-Dimethylpyridine can act as a ligand in coordination complexes with transition metals. These complexes have applications in catalysis and materials science. [, , ]

Q11: Are there any computational studies on 2,3-Dimethylpyridine?

A11: Yes, computational chemistry plays a role in understanding the properties and behavior of 2,3-Dimethylpyridine. Density Functional Theory (DFT) calculations have been employed to study coordination interactions between 2,3-Dimethylpyridine and metal complexes, providing insights into binding affinities and electronic structures. []

Q12: How does the structure of 2,3-Dimethylpyridine relate to its activity?

A12: The specific arrangement of methyl groups on the pyridine ring in 2,3-Dimethylpyridine influences its steric properties, affecting its binding affinity to various targets like enzymes and metal centers. Understanding this structure-activity relationship is crucial for designing derivatives with enhanced properties. [, ]

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